molecular formula C7H3ClF2O B1277862 6-Chloro-2,3-difluorobenzaldehyde CAS No. 797791-33-4

6-Chloro-2,3-difluorobenzaldehyde

Cat. No. B1277862
M. Wt: 176.55 g/mol
InChI Key: YVKZXQCYLHFHIR-UHFFFAOYSA-N
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Description

6-Chloro-2,3-difluorobenzaldehyde is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds which can provide insight into the chemical behavior and properties that 6-Chloro-2,3-difluorobenzaldehyde might exhibit. For instance, the synthesis of a chloro-fluoro benzaldehyde derivative is described, which suggests that similar methods could potentially be applied to the synthesis of 6-Chloro-2,3-difluorobenzaldehyde . Additionally, the transformation of a difluorotoluene to a difluorobenzaldehyde is reported, which could be relevant to understanding the chemical reactions and properties of 6-Chloro-2,3-difluorobenzaldehyde .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including oxidation and hydrolysis reactions. For example, a chloro-fluoro benzaldehyde derivative is synthesized through the oxidation of a methyl-pyrazole compound using chromium trioxide in an acetic acid/acetic anhydride mixture, followed by hydrolysis with sodium bicarbonate . This suggests that a similar approach could be taken for the synthesis of 6-Chloro-2,3-difluorobenzaldehyde, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of 6-Chloro-2,3-difluorobenzaldehyde is not directly analyzed in the papers, the structure of related compounds can provide insights. The presence of halogen atoms, such as chlorine and fluorine, in the benzaldehyde derivatives indicates that these compounds are likely to have significant electronic effects due to the electronegativity of the halogens, which could influence the reactivity and stability of the molecule .

Chemical Reactions Analysis

The papers describe chemical reactions involving halogenated benzaldehydes. For instance, the conversion of a difluorotoluene to a difluorobenzaldehyde involves a chlorination step to form a benzyl chloride intermediate, followed by Sommelet's reaction to yield the benzaldehyde . This information could be relevant when considering the chemical reactions that 6-Chloro-2,3-difluorobenzaldehyde might undergo, such as nucleophilic addition reactions at the carbonyl group or electrophilic aromatic substitution facilitated by the electron-withdrawing halogens.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-2,3-difluorobenzaldehyde can be inferred from the properties of similar compounds. For example, the presence of halogens is likely to increase the density and boiling point compared to unsubstituted benzaldehyde. The electron-withdrawing effect of the halogens could also affect the acidity of the aldehyde hydrogen, potentially making it more susceptible to nucleophilic attack . Additionally, the steric and electronic effects of the substituents could influence the solubility and stability of the compound.

Scientific Research Applications

Organic Synthesis

  • Base-Catalyzed Cyclocondensation : The reaction of 6-chloro-2,3-difluorobenzaldehyde with ethyl cyanoacetate and thiourea, in the presence of potassium carbonate, yields a mixture of cis- and trans-5,6-dihydro-2-thiouracil derivatives. These compounds are resistant to atmospheric oxidation even at high temperatures and can be dehydrogenated to form other derivatives (Al-Omar et al., 2010).

Analytical Chemistry

  • Chromatographic Analyses : In the field of chromatography, studies have shown the separation of various chlorinated benzaldehydes, including 6-chloro-2,3-difluorobenzaldehyde, using non-polar capillary columns. This is crucial for analytical applications where precise separation and identification of compounds are required (Korhonen & Knuutinen, 1984).

Material Science

  • Infrared Spectroscopy Studies : Research on difluorobenzaldehydes, including 6-chloro-2,3-difluorobenzaldehyde, using matrix-isolation infrared spectroscopy has provided insights into the photo-induced rotational isomerism of these compounds. This research is significant for understanding the molecular behavior and properties of these chemicals (Itoh et al., 2011).

Environmental Science

  • Wastewater Treatment : Studies have explored the treatment of wastewater containing 6-chloro-2,3-difluorobenzaldehyde using macroporous resin. This is crucial for the environmental management and treatment of industrial waste containing hazardous compounds (Xiaohong & Ltd Hangzhou, 2009).

Safety And Hazards

6-Chloro-2,3-difluorobenzaldehyde is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .

properties

IUPAC Name

6-chloro-2,3-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKZXQCYLHFHIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431026
Record name 6-Chloro-2,3-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2,3-difluorobenzaldehyde

CAS RN

797791-33-4
Record name 6-Chloro-2,3-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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